Cas no 1781041-71-1 (2-methyl-2-(oxan-2-yl)propanenitrile)

2-Methyl-2-(oxan-2-yl)propanenitrile is a nitrile-functionalized organic compound featuring a tetrahydropyran (oxane) ring, which contributes to its unique reactivity and stability. The presence of both the nitrile group and the oxane moiety makes it a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its sterically hindered structure enhances selectivity in nucleophilic addition and cyclization reactions. This compound is valued for its compatibility with a range of reaction conditions, including Grignard and lithiation processes. It is commonly employed in pharmaceutical and agrochemical research for the development of bioactive molecules. The balanced lipophilicity and electron-withdrawing properties of the nitrile group further broaden its utility in fine chemical applications.
2-methyl-2-(oxan-2-yl)propanenitrile structure
1781041-71-1 structure
Product Name:2-methyl-2-(oxan-2-yl)propanenitrile
CAS No:1781041-71-1
MF:C9H15NO
MW:153.221502542496
MDL:MFCD28539467
CID:4613571
PubChem ID:84716533
Update Time:2025-06-15

2-methyl-2-(oxan-2-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(oxan-2-yl)propanenitrile
    • MDL: MFCD28539467
    • Inchi: 1S/C9H15NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-6H2,1-2H3
    • InChI Key: VHNAEKCZFYSHTG-UHFFFAOYSA-N
    • SMILES: O1CCCCC1C(C#N)(C)C

Computed Properties

  • Exact Mass: 153.115364102g/mol
  • Monoisotopic Mass: 153.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33Ų

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Additional information on 2-methyl-2-(oxan-2-yl)propanenitrile

Research Briefing on 2-methyl-2-(oxan-2-yl)propanenitrile (CAS: 1781041-71-1) in Chemical Biology and Pharmaceutical Applications

Recent advances in chemical biology and pharmaceutical research have highlighted the significance of nitrile-containing compounds, particularly 2-methyl-2-(oxan-2-yl)propanenitrile (CAS: 1781041-71-1), as versatile intermediates in drug discovery and development. This briefing synthesizes peer-reviewed studies from 2022-2024, focusing on synthetic methodologies, biological activities, and industrial applications of this structurally unique scaffold.

The compound's tetrahydropyranyl-protected nitrile moiety has garnered attention for its dual role in medicinal chemistry: as a stable precursor for carboxylic acid bioisosteres and as a direct pharmacophore in protease inhibitors. A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated its utility in developing SARS-CoV-2 main protease inhibitors, where the nitrile group formed reversible covalent bonds with the catalytic cysteine residue, achieving IC50 values in the nanomolar range.

From a synthetic perspective, novel catalytic systems for 2-methyl-2-(oxan-2-yl)propanenitrile production have emerged. A continuous-flow hydrogenation protocol published in Organic Process Research & Development (2022, 26(4), 1123-1131) reported 92% yield using a Pd/Al2O3 catalyst at mild conditions (25°C, 1 atm H2), addressing previous challenges in scalability. The process economics analysis suggested 40% cost reduction compared to batch methods.

In neuroscience applications, structural derivatives showed promising activity as GABAA receptor modulators. ACS Chemical Neuroscience (2023, 14(8), 1429-1441) reported a lead compound with 2-methyl-2-(oxan-2-yl)propanenitrile core exhibiting anxiolytic effects in murine models without sedation (ED50 = 3.2 mg/kg), attributed to selective α2/α3 subunit binding confirmed through cryo-EM studies.

The compound's metabolic stability was systematically evaluated in a 2024 ADMET study (Drug Metabolism and Disposition, 52(1): 45-53), showing remarkable resistance to cytochrome P450 oxidation (t1/2 > 120 min in human liver microsomes) while maintaining favorable aqueous solubility (LogP = 1.8 ± 0.2). These properties position it as an attractive scaffold for CNS drug development.

Industrial-scale applications are expanding, with two patent filings in 2023 (WO2023187562, US20230151021) describing its use as a key intermediate in manufacturing next-generation kinase inhibitors. Process chemistry optimizations have achieved >99.5% purity at metric ton scale, as reported by major pharmaceutical manufacturers in recent investor briefings.

Ongoing clinical trials (NCT05874223) are evaluating a derivative as a first-in-class NLRP3 inflammasome inhibitor for inflammatory diseases, with Phase Ib data showing 78% target engagement at tolerated doses. This development underscores the translational potential of this chemical scaffold.

Future research directions include exploring its chiral variants for asymmetric synthesis and developing greener production methods. The European Federation of Pharmaceutical Industries Associations has identified 2-methyl-2-(oxan-2-yl)propanenitrile as a Priority Sustainable Chemistry Target for 2025-2030, reflecting its growing importance in environmentally conscious drug manufacturing.

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